molecular formula C7H4ClN3S B15131464 4-Chloro-2-(1,3-thiazol-5-YL)pyrimidine

4-Chloro-2-(1,3-thiazol-5-YL)pyrimidine

Cat. No.: B15131464
M. Wt: 197.65 g/mol
InChI Key: PSWZKIHRSOFWEV-UHFFFAOYSA-N
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Description

4-Chloro-2-(1,3-thiazol-5-yl)pyrimidine is a heterocyclic compound that contains both a thiazole and a pyrimidine ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of chlorine and thiazole moieties in the structure enhances its potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1,3-thiazol-5-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 1,3-thiazole derivatives. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the synthesis might involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1,3-thiazol-5-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrimidines, sulfoxides, sulfones, and various fused heterocyclic compounds .

Scientific Research Applications

4-Chloro-2-(1,3-thiazol-5-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1,3-thiazol-5-yl)pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(1,3-thiazol-5-yl)pyrimidine is unique due to the specific positioning of the chlorine and thiazole moieties, which confer distinct reactivity and biological properties. This makes it a valuable compound for the development of new chemical entities and therapeutic agents .

Properties

IUPAC Name

5-(4-chloropyrimidin-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3S/c8-6-1-2-10-7(11-6)5-3-9-4-12-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWZKIHRSOFWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)C2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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